Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate
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Overview
Description
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate is an organic compound with the molecular formula C8H10O4 and a molecular weight of 170.17 g/mol It is a cyclobutane derivative, characterized by the presence of an acetyl group and an oxo group on the cyclobutane ring
Preparation Methods
The synthesis of Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate has several scientific research applications:
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclobutane derivatives.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and oxo groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate can be compared with similar compounds like Methyl 3-oxocyclobutanecarboxylate and other cyclobutane derivatives These compounds share structural similarities but differ in their functional groups and reactivity
Similar Compounds
- Methyl 3-oxocyclobutanecarboxylate
- Cyclobutanone derivatives
- Acetyl-substituted cyclobutanes
Properties
IUPAC Name |
methyl 1-acetyl-3-oxocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(9)8(7(11)12-2)3-6(10)4-8/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLLWRYMFKQASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(=O)C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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